4-fluoro-N-(quinolin-4-yl)benzamide
Description
4-Fluoro-N-(quinolin-4-yl)benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzene ring and a quinolin-4-yl group as the amine substituent. Its structure combines the planar aromaticity of quinoline with the electronegative fluorine, which enhances binding interactions in biological systems.
Properties
IUPAC Name |
4-fluoro-N-quinolin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-12-7-5-11(6-8-12)16(20)19-15-9-10-18-14-4-2-1-3-13(14)15/h1-10H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPZRKJYWKKQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(quinolin-4-yl)benzamide typically involves the reaction of 4-fluoroaniline with quinoline-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(quinolin-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
4-fluoro-N-(quinolin-4-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(quinolin-4-yl)benzamide involves the inhibition of key enzymes and molecular targets. For instance, it inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription, ultimately causing bacterial cell death . In cancer research, the compound targets specific kinases and signaling pathways, such as the MAP kinase pathway, to inhibit cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Spectroscopic Properties
- Melting Points and Solubility: Derivatives like G08–G12 () exhibit higher melting points (180–220°C) due to trifluoromethyl groups, which increase molecular rigidity. In contrast, compounds with flexible chains (e.g., morpholinopropyl in G08) show improved solubility in polar solvents .
- Spectroscopic Data: NMR: The quinolin-4-yl group in the target compound shows distinct ¹H NMR signals at δ 8.5–9.0 ppm (quinoline protons) and ¹³C NMR signals near δ 150 ppm (amide carbonyl) . IR: Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) confirm the benzamide and fluorine moieties .
Crystallographic and Computational Insights
- Crystal Packing: The dioxoisoindolinyl derivative () forms N-H···O and O-H···O hydrogen bonds, creating a 3D network. In contrast, the target compound’s quinoline group may promote π-π stacking, influencing solid-state stability .
- DFT Studies: Computational models predict the target compound’s HOMO-LUMO gap (~4.5 eV) to be narrower than non-fluorinated analogues, suggesting higher reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
